N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran moiety linked to an isoxazole ringBenzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity . Docking studies of active compounds against glucosamine-6-phosphate synthase and aspartic proteinase have been reported . These enzymes could be potential targets of the compound.
Mode of Action
It’s known that the substitution of methoxy group at phenyl ring r 1 position of similar compounds showed enhanced activity . This suggests that the compound might interact with its targets through specific structural features.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, glucosamine-6-phosphate synthase is involved in the biosynthesis of amino sugars, while aspartic proteinase plays a role in protein processing. The compound’s interaction with these enzymes could disrupt these pathways, leading to its antimicrobial effects .
Result of Action
Similar benzofuran-isoxazole hybrid heterocyclic units have shown significant antimicrobial activity . This suggests that the compound could potentially inhibit the growth of certain bacterial and fungal strains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The isoxazole ring can be introduced through a cyclization reaction involving propargylic N-hydroxycarbamates . The final step involves coupling the benzofuran and isoxazole moieties through a suitable linker, such as a methyl group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the isoxazole ring can produce isoxazoline derivatives .
Scientific Research Applications
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Such as psoralen and 8-methoxypsoralen, known for their use in treating skin diseases.
Isoxazole derivatives: Such as isoxazoline, known for their antimicrobial properties
Uniqueness
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is unique due to its dual benzofuran and isoxazole moieties, which confer a combination of biological activities not typically seen in compounds containing only one of these structures. This dual functionality makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-21(20-10-14-6-2-4-8-17(14)26-20)22-12-15-11-19(27-23-15)18-9-13-5-1-3-7-16(13)25-18/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQALGFYMPBOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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